1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine

Catalog No.
S1520324
CAS No.
15875-13-5
M.F
C18H42N6
M. Wt
342.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5...

CAS Number

15875-13-5

Product Name

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine

IUPAC Name

3-[3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl]-N,N-dimethylpropan-1-amine

Molecular Formula

C18H42N6

Molecular Weight

342.6 g/mol

InChI

InChI=1S/C18H42N6/c1-19(2)10-7-13-22-16-23(14-8-11-20(3)4)18-24(17-22)15-9-12-21(5)6/h7-18H2,1-6H3

InChI Key

FZQMJOOSLXFQSU-UHFFFAOYSA-N

SMILES

CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C

Canonical SMILES

CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C

Chemical Properties and Potential Uses

,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, also known as N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanamine, is a chemical compound with the formula C₁₈H₄₂N₆. It is a colorless liquid or solid at room temperature and is soluble in water and various organic solvents.

Due to its structure containing amine groups, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine may have potential applications in various scientific research fields, including:

  • Material science: As a precursor for the synthesis of new polymers or catalysts.
  • Medicinal chemistry: As a building block for the design of new drugs or drug delivery systems.

Research on Specific Applications

Here are some examples of scientific publications that mention 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, but do not necessarily focus on its specific applications:

  • **"N,N,N',N',N'',N''-Hexamethyl-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanamine" in PubChem by National Institutes of Health
  • "CAS 15875-13-5 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine" by Alfa Chemistry

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is a chemical compound with the molecular formula C18H42N6 and a molecular weight of 342.6 g/mol. It is commonly recognized as a trimerization catalyst and is utilized primarily in the production of polyurethane foams. This compound features a hexahydro-1,3,5-triazine core structure with three dimethylaminopropyl substituents, contributing to its unique chemical properties and reactivity. The compound is a viscous liquid at room temperature, with a boiling point of approximately 141-142 °C and a melting point of -59 °C .

The synthesis of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine typically involves the reaction of hexahydro-1,3,5-triazine with dimethylaminopropylamine under controlled conditions. The process may include:

  • Reagents: Hexahydro-1,3,5-triazine and 3-(dimethylamino)propylamine.
  • Reaction Conditions: The mixture is heated under reflux in an inert atmosphere to facilitate the trimerization process.
  • Purification: The crude product is purified through distillation or chromatography to obtain the desired compound in high purity.

This method ensures that the final product retains optimal catalytic properties for its intended applications in polyurethane production .

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine finds several applications across various industries:

  • Polyurethane Production: It serves as a catalyst in the synthesis of rigid and flexible polyurethane foams.
  • Construction Materials: Used in formulations for insulation materials due to its excellent foaming properties.
  • Adhesives and Sealants: Enhances the curing process and performance characteristics of polyurethane-based adhesives.

These applications leverage the compound's ability to promote rapid foaming and curing while maintaining desirable physical properties in end products .

Interaction studies involving 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine primarily focus on its role as a catalyst in polyurethane chemistry. Research indicates that varying concentrations of this compound can significantly influence the foaming time and density of polyurethane products. For instance:

  • Optimal Concentration: Studies suggest that an addition level of around 0.5% yields optimal performance characteristics in foam density and structural integrity.
  • Environmental Impact: Its use has been linked to more environmentally friendly foam formulations due to improved efficiency and reduced waste during production processes .

Several compounds share structural similarities with 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1,2-DiaminopropaneC3H10N2Simple diamine structureLess complex than triazines
Hexahydro-1,3,5-triazineC6H12N4Base structure for triazinesLacks substituents for catalytic activity
N,N,N',N'-TetramethylethylenediamineC8H20N2Tertiary amine with four methyl groupsStrong nucleophilic character but different reactivity

The unique combination of three dimethylaminopropyl groups attached to a hexahydro-1,3,5-triazine framework distinguishes 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine from these compounds by enhancing its catalytic efficiency specifically for polyurethane applications while maintaining stability under various conditions .

The development of triazine-based compounds and catalysts dates back to the early 1960s when the formation of triazine rings from nitrile compounds catalyzed by molten metal salts was first applied industrially. This foundational work was significantly expanded when G.H. Miller of Texaco Inc. introduced the potential of metal chloride as an effective catalyst for the trimerization of various aromatic nitriles. These early developments created thermally stable, insoluble, and infusible polymeric materials at elevated temperatures of 410 to 550°C.

Significance in Heterocyclic Catalytic Chemistry

Triazine-based compounds have gained substantial attention in supramolecular chemistry due to their strong tendency for hydrogen bonding, metal chelation, and π-π interactions. The hexahydro-1,3,5-triazine derivative discussed here holds particular significance in heterocyclic catalytic chemistry due to its unique structural features and reactivity.

The nitrogen-rich structure of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine provides exceptional catalytic properties in various polymerization reactions. In particular, it serves as an effective co-catalyst in polyisocyanurate (PIR) and polyurethane (PUR) systems. Its importance extends beyond simple catalysis – it allows for reaction control, improved curing properties, and delayed front-end activity in trimerization processes.

Unlike many other catalysts in this field, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine combines exceptional stability with moderate catalytic activity, allowing for better control of reaction kinetics in industrial applications. This balanced approach makes it particularly valuable in processes where reaction rate control is critical to product quality.

Structural Classification within Hexahydro-s-triazine Family

Hexahydro-1,3,5-triazines represent a distinct class of heterocyclic compounds with the general formula (CH₂NR)₃. These compounds are reduced derivatives of 1,3,5-triazine (s-triazine), which has the formula (CHN)₃ and belongs to the family of aromatic heterocycles. The "hexahydro" prefix indicates the presence of six additional hydrogen atoms compared to the aromatic triazine ring, resulting in a non-aromatic, chair-like conformation.

Within this family, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is classified as an N-substituted derivative, where each nitrogen atom of the hexahydrotriazine ring carries a 3-(dimethylamino)propyl substituent. The molecular structure features:

  • A central six-membered hexahydrotriazine ring with nitrogen atoms at positions 1, 3, and 5
  • Three identical 3-(dimethylamino)propyl chains attached to each ring nitrogen
  • A total of six tertiary amine groups (three within the ring and three at the terminal positions of the propyl chains)

This unique structural arrangement contributes to the compound's properties as a moderate trimerization catalyst with excellent blowing capabilities in polyurethane foam applications. Unlike the parent hexahydro-1,3,5-triazine (CH₂NH)₃, which is relatively unstable and serves as an intermediate in formaldehyde-ammonia condensation reactions, the N-substituted derivatives like 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine exhibit enhanced stability.

Nomenclature Evolution and Research Terminology

The nomenclature for 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine has evolved significantly over time, reflecting changes in chemical naming conventions and industry practices. The IUPAC name for this compound is N-(3-{3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl}propyl)-N,N-dimethylamine.

Common alternative names in scientific literature include:

  • 1,3,5-Tris(3-dimethylaminopropyl)hexahydro-s-triazine
  • N,N',N''-Tris(dimethylaminopropyl)-sym-hexahydrotriazine
  • 3,3',3''-(1,3,5-Triazinane-1,3,5-triyl)tris(N,N-dimethylpropan-1-amine)
  • 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N,N,N',N',N'',N''-hexamethyl

In industrial contexts, this compound is known by various trade names, including:

  • POLYCAT 41 (Evonik)
  • Desmorapid
  • R141
  • FENTACAT 41
  • NIAXC41
  • Toyocattrc
  • Kaolizer 14

The variety of names reflects its widespread use across different industries and applications. In research literature, it is often referred to simply as "hexahydrotriazine catalyst" or "triazine catalyst" when discussing its applications in polyurethane foam manufacturing.

Physical Description

Liquid

XLogP3

1.6

UNII

Z5929UG1VU

GHS Hazard Statements

Aggregated GHS information provided by 226 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (72.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (41.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (58.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15875-13-5

Wikipedia

N,N',N''-tris(3-dimethylaminopropyl)hexahydro-S-triazine

General Manufacturing Information

Construction
Plastic material and resin manufacturing
Plastics product manufacturing
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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